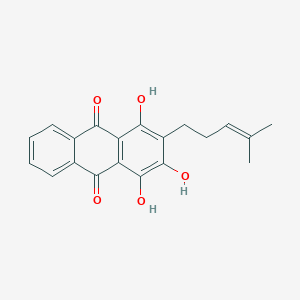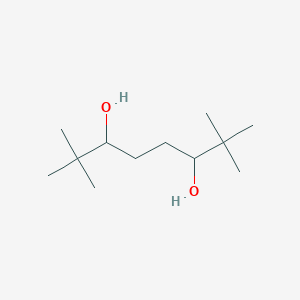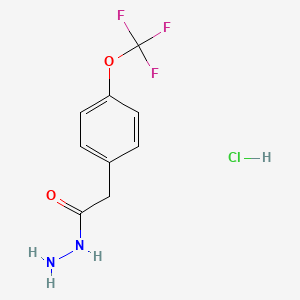
2-Chloro-5-cyclopropyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-cyclopropyl-4-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-methylpyridine typically involves the chlorination of 5-cyclopropyl-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position.
Another synthetic route involves the cyclopropylation of 2-chloro-4-methylpyridine. This can be achieved through a cyclopropanation reaction using diazomethane or similar reagents in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-cyclopropyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-cyclopropyl-4-methylpyridine or 2-thiocyanato-5-cyclopropyl-4-methylpyridine.
Oxidation Products: 2-Chloro-5-cyclopropyl-4-formylpyridine or 2-chloro-5-cyclopropyl-4-carboxypyridine.
Reduction Products: Various reduced derivatives depending on the specific reducing conditions.
Aplicaciones Científicas De Investigación
2-Chloro-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-cyclopropyl-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparación Con Compuestos Similares
2-Chloro-5-cyclopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-5-methylpyridine: Lacks the cyclopropyl group, potentially affecting its binding properties and reactivity.
2-Chloro-5-cyclopropylpyridine: Lacks the methyl group, which may influence its chemical and biological properties.
The presence of both the cyclopropyl and methyl groups in this compound makes it unique, potentially offering enhanced reactivity and specificity in various applications.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
2-chloro-5-cyclopropyl-4-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clave InChI |
OSTDYHWIAJKDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)


![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)



![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)


